Methyl 3-isothiocyanatocyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-isothiocyanatocyclobutanecarboxylate is an organic compound that features a cyclobutane ring substituted with an isothiocyanate group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-isothiocyanatocyclobutanecarboxylate can be synthesized through a multi-step process. One common method involves the cyclization of cis-N-methyl-3-thiocyanatoacrylamide, which is prepared from its precursor N-methylpropiolamide . The overall yield of this process is approximately 80%.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-isothiocyanatocyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-isothiocyanatocyclobutanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-isothiocyanatocyclobutanecarboxylate involves its interaction with various molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function, which underlies its biological effects.
Comparison with Similar Compounds
Methyl 3-isothiocyanatocyclobutanecarboxylate can be compared with other isothiocyanate-containing compounds, such as:
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Uniqueness
The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to other isothiocyanates
Properties
Molecular Formula |
C7H9NO2S |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
methyl 3-isothiocyanatocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H9NO2S/c1-10-7(9)5-2-6(3-5)8-4-11/h5-6H,2-3H2,1H3 |
InChI Key |
ILULNFQPAGQLBP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.